Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC20141301
Molecular Formula: C9H11F3N4O2
Molecular Weight: 264.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F3N4O2 |
|---|---|
| Molecular Weight | 264.20 g/mol |
| IUPAC Name | ethyl 5-amino-6-(2,2,2-trifluoroethylamino)pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H11F3N4O2/c1-2-18-8(17)6-5(13)7(16-4-15-6)14-3-9(10,11)12/h4H,2-3,13H2,1H3,(H,14,15,16) |
| Standard InChI Key | QWSIJSUUXDAQII-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=NC=N1)NCC(F)(F)F)N |
Introduction
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. It features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.
Biological Activities and Applications
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate has been investigated for its potential biological activities. The trifluoroethyl group is believed to enhance its binding affinity to biological targets due to increased hydrophobic interactions. This makes it a subject of interest as a biochemical probe or therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-amino-pyrimidine-4-carboxylate | Lacks trifluoroethyl group | Basic pyrimidine derivative without the trifluoroethyl group |
| Ethyl 5-amino-1-(trifluoromethyl)-pyrimidine | Contains trifluoromethyl instead of trifluoroethyl | Different fluorinated group attached |
| Ethyl 5-amino-6-(methylamino)pyrimidine | Contains methylamino group instead of trifluoroethyl | Different amino group substitution |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume